5-Hydroxy-3-(2-methylphenyl)benzoic acid
Description
5-Hydroxy-3-(2-methylphenyl)benzoic acid is a benzoic acid derivative characterized by a hydroxyl (-OH) group at position 5, a 2-methylphenyl substituent at position 3, and a carboxylic acid group at position 1 of the benzene ring. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their diverse functional groups, which modulate physicochemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-5-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUYQHBRGSPPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688586 | |
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-73-1 | |
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(2-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with phthalic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include refluxing the reactants in a suitable solvent, such as toluene, for several hours.
Industrial Production Methods
Industrial production of 5-Hydroxy-3-(2-methylphenyl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Hydroxy-3-(2-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes.
Comparison with Similar Compounds
Key Insights :
- The 2-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to simpler methyl substituents .
- Positional isomerism (e.g., -OH at 3 vs. 5) significantly impacts acidity, solubility, and biological activity. For instance, para-substituted hydroxyl groups (relative to -COOH) often enhance acidity due to resonance stabilization .
Physicochemical Properties
- Solubility : The 2-methylphenyl group likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., -CH₃ or -OCH₃) due to increased hydrophobicity .
- Acidity : The hydroxyl group at position 5 (meta to -COOH) may result in a higher pKa than ortho-substituted analogs (e.g., 2-hydroxybenzoic acid), as ortho substituents often destabilize the carboxylate anion via intramolecular hydrogen bonding .
- Physical State : Similar to 2-hydroxy-5-methylbenzoic acid, the compound is expected to be a solid at room temperature .
Extraction and Separation Behavior
Benzoic acid derivatives exhibit extraction rate variations depending on substituents:
- Distribution Coefficient (m) : Compounds with higher lipophilicity (e.g., 5-Hydroxy-3-(2-methylphenyl)benzoic acid) may have larger m values than acetic acid, leading to faster initial extraction in emulsion liquid membranes .
Toxicity Considerations
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest:
- Molecular Connectivity Indices: Parameters like 0JA (zero-order connectivity) and 1JA (first-order connectivity) correlate with oral LD₅₀ in mice.
- Cross-Factor JB : The interaction between substituent positions (e.g., -OH and -C₆H₄CH₃) could synergistically influence toxicity, though specific data for this compound are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
